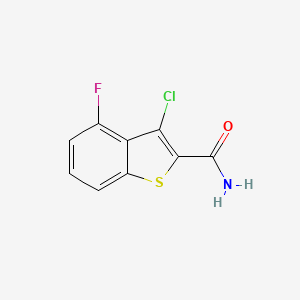

3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNOS/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUWQFFRYZKOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Benzothiophene Scaffolds in Drug Discovery and Development

The benzothiophene (B83047) framework, an aromatic heterocyclic compound, is a privileged structure in medicinal chemistry. Its prevalence in numerous clinically used drugs underscores its significance. researchgate.netnih.gov Benzothiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties. researchgate.netnih.govnih.gov This wide-ranging bioactivity has made the benzothiophene nucleus a focal point for the design of new and potent lead molecules in the pharmaceutical industry. researchgate.netnih.gov

The structural versatility of the benzothiophene core allows for extensive modification, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. eurekaselect.com Marketed drugs such as the antifungal agent sertaconazole, the osteoporosis medication raloxifene, and the asthma treatment zileuton (B1683628) all feature a benzothiophene moiety, highlighting the scaffold's therapeutic success. rsc.org

The Distinctive Pharmacophoric Significance of the 3 Chloro 4 Fluoro 1 Benzothiophene Core

The introduction of halogen atoms into a drug molecule can profoundly influence its physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the benzothiophene (B83047) ring in "3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide" is of particular interest.

Structure-activity relationship (SAR) studies on related compounds have indicated that the presence of a chloro group at the 3-position of the benzothiophene nucleus can enhance antibacterial activity. researchgate.net The chloro group, being an electron-withdrawing substituent, can modulate the electronic properties of the entire molecule. The introduction of a fluorine atom is also a common strategy in medicinal chemistry to improve metabolic stability and binding interactions. ias.ac.in The combination of these two halogens at these specific positions is thought to create a unique electronic and steric profile that can lead to enhanced biological activity and target selectivity. While direct comparative studies on the 3-chloro-4-fluoro pattern are still emerging, the rationale for this substitution lies in the synergistic effects of these two halogens in optimizing the molecule's drug-like properties.

Academic Research Trajectories for 3 Chloro 4 Fluoro 1 Benzothiophene 2 Carboxamide and Its Analogues

Approaches to the 1-Benzothiophene Core Construction

The formation of the bicyclic 1-benzothiophene (thianaphthene) core is the foundational stage of the synthesis. Various methodologies have been developed, ranging from classical cyclizations to modern metal-catalyzed reactions, to build this privileged heterocyclic structure.

A modern and efficient one-step approach to constructing the benzothiophene skeleton involves the reaction of aryne intermediates with alkynyl sulfides. core.ac.ukslideshare.net Arynes, highly reactive species derived from aryl halides or triflates, undergo cycloaddition reactions to form fused ring systems.

The general mechanism begins with the generation of an aryne from a stable precursor, such as an o-silylaryl triflate. wikipedia.org The subsequent reaction proceeds via the nucleophilic addition of the sulfur atom from an alkynyl sulfide (B99878) to one of the triple bond carbons of the aryne. This is followed by an intramolecular cyclization where the alkyne carbon attacks the other aryne carbon, constructing the benzothiophene ring. core.ac.ukwikipedia.org A final protonation step yields the substituted benzothiophene. wikipedia.org This method is advantageous as it allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available starting materials. slideshare.netwikipedia.org The reaction exhibits good functional group tolerance, enabling the preparation of complex benzothiophenes, including those with additional halogen substituents. core.ac.ukslideshare.net

Table 1: Key Features of Aryne-Based Benzothiophene Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | o-silylaryl triflates (aryne precursors) and alkynyl sulfides | core.ac.ukwikipedia.org |

| Key Steps | 1. Aryne formation2. Nucleophilic attack by sulfur3. Intramolecular cyclization4. Protonation | core.ac.ukwikipedia.org |

| Advantages | One-step process, good functional group tolerance, access to diverse 3-substituted derivatives | slideshare.netwikipedia.org |

Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of the benzothiophene core. wikipedia.org These methods often involve the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds through various catalytic cycles.

Palladium-catalyzed reactions are particularly prominent. One common strategy is the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization to yield 2-substituted benzothiophenes. researchgate.net Another palladium-catalyzed approach involves the intramolecular C-H functionalization of aryl sulfides, where a C-H bond on the aromatic ring is activated to form a C-S bond, closing the thiophene (B33073) ring.

Copper catalysts are also widely used, often in Ullmann-type C-S bond coupling reactions. google.com For instance, the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper iodide (CuI), provides an effective route to 2-substituted benzothiophenes. google.com Nickel-catalyzed reactions have also been developed, for example, in the thiolation of C(sp2)-H bonds with disulfides. These transition-metal catalyzed routes are highly valued for their efficiency and broad substrate scope. wikipedia.org

Table 2: Examples of Transition-Metal Catalyzed Benzothiophene Syntheses

| Catalyst System | Reaction Type | Starting Materials | Reference(s) |

|---|---|---|---|

| Palladium(II) | Sonogashira Coupling / Cyclization | 2-Iodothiophenol, Phenylacetylene | researchgate.net |

| Copper(I) | Thiolation / Annulation | 2-Bromo alkynylbenzene, Sodium sulfide | google.com |

Carboxamide Moiety Formation Strategies

Once the benzothiophene-2-carboxylic acid core is established, the next crucial step is the formation of the 2-carboxamide (B11827560) group. This is a standard amide bond formation reaction, for which several reliable methods exist.

A classic and widely used method for amide synthesis is the reaction between an acyl chloride and an amine. beilstein-journals.orguni.lu In the context of this compound, the corresponding carboxylic acid is first converted into the more reactive acyl chloride. This activation is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org

The resulting 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine. researchgate.net This reaction, often referred to as the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. beilstein-journals.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and release hydrogen chloride (HCl). researchgate.net A base, such as pyridine (B92270) or a tertiary amine like triethylamine, is typically required to neutralize the HCl byproduct and drive the reaction to completion. beilstein-journals.orguni.lu This method is robust and has been successfully used to prepare a variety of benzothiophene carboxamides. thieme-connect.denih.gov

An alternative to the acyl chloride method involves the direct coupling of the carboxylic acid with an amine using a peptide coupling reagent. rsc.org These reagents are designed to activate the carboxylic acid group in situ, facilitating nucleophilic attack by the amine under mild conditions. This approach avoids the often harsh conditions required to generate acyl chlorides. wikipedia.org

A wide variety of coupling reagents are available, which can be broadly categorized as carbodiimides or phosphonium/aminium salts. researchgate.netorganic-chemistry.org

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.orgresearchgate.net

Phosphonium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are highly efficient and generate activated esters (e.g., OBt or OAt esters) that readily react with amines. organic-chemistry.orggoogle.com

These reactions are often performed in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or its analogues, which enhance reaction rates and suppress side reactions, particularly racemization in chiral substrates. rsc.org

Regioselective Introduction of Halogen Substituents at the 3-Chloro and 4-Fluoro Positions

The precise placement of the chlorine and fluorine atoms on the benzothiophene scaffold is critical for the identity of the final compound. The strategies for introducing these halogens are distinct, often involving a combination of building-block synthesis and direct functionalization.

The introduction of the 4-fluoro substituent is typically accomplished by starting the synthesis with a precursor that already contains the fluorine atom in the correct position on the benzene (B151609) ring. rsc.orgnih.gov Direct fluorination of an existing benzothiophene ring at the C4 position is challenging and often lacks regioselectivity. Therefore, synthetic routes like the Fiesselmann thiophene synthesis or Gould-Jacobs reaction are often initiated with appropriately fluorinated anilines or thiophenols to construct the 4-fluorobenzothiophene core from the outset. wikipedia.orgresearchgate.net

In contrast, the 3-chloro substituent can often be introduced via electrophilic aromatic substitution on a pre-formed benzothiophene ring. The C3 position of benzothiophene is generally the most reactive site for electrophiles. Therefore, a 4-fluoro-1-benzothiophene-2-carboxylic acid or its ester derivative can be regioselectively chlorinated at the C3 position using various chlorinating agents. Reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl) have been effectively used for the C3-chlorination of benzothiophenes. The reaction proceeds through the formation of a chloronium ion intermediate, which is attacked by the electron-rich C3 position of the thiophene ring, followed by rearomatization. This selective late-stage chlorination provides an efficient route to the desired 3-chloro-4-fluoro substitution pattern.

Synthesis of Diverse N-Substituted Benzothiophene-2-carboxamide Derivatives

The introduction of diverse substituents at the amide nitrogen of the this compound scaffold is typically achieved through standard amide bond formation protocols. These methods generally involve the coupling of an activated form of the carboxylic acid with a primary or secondary amine.

One of the most common and effective strategies is the conversion of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid to its corresponding acyl chloride, 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride. This activated intermediate readily reacts with a wide array of nucleophilic amines, including alkylamines, anilines, and various heterocyclic amines, to yield the desired N-substituted carboxamides. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

A similar methodology has been successfully employed for the synthesis of related benzothiophene carboxamides. For instance, 3-chloro-1-benzothiophene-2-carbonyl chloride has been reacted with 3-chloro-4-fluoroaniline (B193440) in dry acetone (B3395972) to produce 3-chloro-N-(3-chloro-4-fluorophenyl)-1-benzothiophene-2-carboxamide in high yield. evitachem.com This resulting carboxamide can be further modified, for example, by conversion to a carboximidoyl chloride, which can then react with other amines and phenols to generate a library of derivatives.

The versatility of this approach allows for the synthesis of a wide range of derivatives. For example, 3-Chloro-4-fluoro-N-(furan-2-ylmethyl)benzo[b]thiophene-2-carboxamide has been synthesized, demonstrating the feasibility of incorporating heterocyclic moieties at the N-position. evitachem.com Furthermore, the reaction of benzothiophene-2-carbonyl chloride with various aminobenzophenones, aminopyridines, and anilines has been shown to produce the corresponding N-substituted carboxamides in high yields.

Another important class of N-substituted derivatives is the acylhydrazones. These can be prepared by first reacting the benzothiophene-2-carbonyl chloride with hydrazine (B178648) to form the corresponding carbohydrazide. This intermediate can then be condensed with a variety of aldehydes or ketones to yield a diverse library of acylhydrazone derivatives. This approach has been used to synthesize a series of benzothiophene acylhydrazones, which were subsequently evaluated for their biological activity.

The following table provides a representative, though not exhaustive, list of potential N-substituents that can be introduced onto the this compound scaffold based on established synthetic routes for analogous compounds.

| Amine Reactant | Resulting N-Substituent | General Class of Derivative |

| 3-Chloro-4-fluoroaniline | N-(3-Chloro-4-fluorophenyl) | N-Aryl |

| 4-Fluoroaniline | N-(4-Fluorophenyl) | N-Aryl |

| Aniline | N-Phenyl | N-Aryl |

| 4-Aminoacetanilide | N-(4-Acetamidophenyl) | N-Aryl |

| Furan-2-ylmethanamine | N-(Furan-2-ylmethyl) | N-Heteroarylmethyl |

| Hydrazine | -NH2 (Carbohydrazide) | N-Amino (intermediate) |

| Substituted Hydrazides | N'-(Arylcarbonyl) | N-Acylhydrazide |

| Various Amines | Diverse alkyl and aryl groups | N-Alkyl/N-Aryl |

The selection of the amine component is crucial for exploring the chemical space around the benzothiophene-2-carboxamide core and for developing compounds with tailored biological profiles. The robustness of the amide coupling chemistry allows for the generation of large libraries of compounds for screening and lead optimization.

Influence of Halogenation Patterns on Biological Potency and Selectivity

The nature and position of halogen substituents on the benzothiophene ring are critical determinants of biological activity and selectivity. Variations in the halogenation pattern can significantly impact the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Research into benzothiophene derivatives has demonstrated that the presence and location of halogens can profoundly influence their inhibitory activity against various enzymes. For instance, in a series of benzothiophene carboxylate inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), the substitution pattern of chlorine and fluorine was found to be crucial for potency. While not the exact carboxamide, the related carboxylic acid analogues provide valuable insights. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid was identified as a potent BDK inhibitor. An analogue, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid, also demonstrated significant activity, suggesting that a chloro group at the 3-position and a halogen at the 6-position are favorable for this particular biological target. This highlights the importance of exploring different halogen combinations to optimize activity.

The following table illustrates how variations in halogenation on the benzothiophene ring can be explored to modulate biological activity, based on findings from related compound series.

| Compound ID | R3 | R4 | R5 | R6 | Biological Target | Observed Potency Trend |

| Parent | Cl | F | H | H | Various | - |

| Analogue 1 | Br | F | H | H | Various | Potentially altered |

| Analogue 2 | Cl | H | F | H | Various | Potentially altered |

| Analogue 3 | Cl | F | H | Cl | Various | Potentially altered |

| Analogue 4 | Cl | F | H | F | Various | Potentially altered |

This table is illustrative and based on general principles of medicinal chemistry and findings from related benzothiophene series.

Modulations at the Carboxamide Nitrogen and their Pharmacological Implications

The carboxamide group at the 2-position is a key feature of the this compound scaffold, often participating in crucial hydrogen bonding interactions with biological targets. Modification of the substituent on the carboxamide nitrogen (N-substitution) is a common strategy in medicinal chemistry to alter a compound's properties, including solubility, cell permeability, and target affinity.

Studies on various benzothiophene-2-carboxamide derivatives have shown that the nature of the N-substituent can dramatically influence pharmacological activity. For example, in a series of benzothiophene-2-carboxamide inhibitors of SUMO-specific proteases (SENPs), modifications at the carboxamide nitrogen were explored to enhance potency and selectivity. semanticscholar.org While the core benzothiophene was different, the principle of N-substitution is broadly applicable. Small alkyl, aryl, and heteroaryl groups have been introduced to probe the steric and electronic requirements of the binding pocket of target enzymes.

For instance, the introduction of a furan-2-ylmethyl group at the carboxamide nitrogen of a this compound core has been noted in the chemical literature, suggesting the exploration of heterocyclic moieties at this position is a viable strategy for generating novel analogues. nih.gov Such modifications can introduce additional interaction points, such as hydrogen bond acceptors or donors, or engage in pi-stacking interactions.

The table below illustrates potential modifications at the carboxamide nitrogen and their expected impact on pharmacological properties.

| Compound ID | R (at Carboxamide N) | Potential Pharmacological Implications |

| Parent | H | Primary amide, potential for H-bonding |

| Analogue 5 | Methyl | Increased lipophilicity, potential steric influence |

| Analogue 6 | Phenyl | Introduction of aromatic interactions (pi-stacking) |

| Analogue 7 | Benzyl | Increased lipophilicity and conformational flexibility |

| Analogue 8 | Pyridyl | Introduction of a basic nitrogen for H-bonding or salt formation |

This table is illustrative and based on common medicinal chemistry strategies.

Substituent Effects on the Benzothiophene Ring System

Beyond the foundational 3-chloro and 4-fluoro substitutions, the introduction of other substituents at the 5-, 6-, and 7-positions of the benzothiophene ring offers another avenue for modulating biological activity. These positions are often solvent-exposed in protein-ligand complexes, and substitutions here can influence solubility, metabolic stability, and interactions with the target protein.

For example, the introduction of small alkyl, alkoxy, or additional halogen groups can fine-tune the electronic properties and lipophilicity of the molecule. A methoxy (B1213986) group, for instance, can act as a hydrogen bond acceptor and alter the metabolic profile of the compound. The position of these substituents is also critical. As seen in the BDK inhibitors, a halogen at the 6-position was found to be beneficial for activity.

In the context of antimicrobial agents, substitutions on the benzothiophene ring of related structures have been shown to be important for activity. For example, a chloro group at the 6-position of a benzothiophene-2-carbohydrazide derivative was part of a hit compound against multidrug-resistant Staphylococcus aureus. This underscores the importance of exploring substitutions around the benzothiophene core to optimize for different therapeutic indications.

The following table provides examples of potential substitutions on the benzothiophene ring and their rationale.

| Compound ID | Substituent and Position | Rationale for Modification |

| Parent | - | - |

| Analogue 9 | 6-Methoxy | Increase polarity, potential H-bond acceptor |

| Analogue 10 | 5-Methyl | Increase lipophilicity, explore steric effects |

| Analogue 11 | 7-Fluoro | Modulate electronics and metabolic stability |

| Analogue 12 | 6-Amino | Introduce a basic center for salt formation and H-bonding |

This table is illustrative and based on established medicinal chemistry principles.

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues of this compound is guided by an iterative process of design, synthesis, and biological evaluation, informed by the SAR principles discussed above. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties.

For kinase inhibitors, a common target class for benzothiophene derivatives, rational design often focuses on exploiting specific features of the ATP-binding site. researchgate.net The design of selective inhibitors can be achieved by targeting less conserved regions of the kinase domain. The benzothiophene core can serve as a scaffold to position substituents that interact with specific amino acid residues, thereby conferring selectivity for a particular kinase.

Structure-based drug design, where the three-dimensional structure of the target protein is known, is a powerful tool. Molecular docking studies can be employed to predict the binding modes of designed analogues and to prioritize compounds for synthesis. For instance, if the 4-fluoro group is predicted to be in a hydrophobic pocket, replacing it with a larger, more lipophilic group might enhance binding affinity. Conversely, if the carboxamide is shown to be a key hydrogen bond donor, modifications that maintain or enhance this interaction would be prioritized.

Another key principle is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. This can involve modulating lipophilicity (logP), introducing or removing polar groups to affect solubility, and blocking potential sites of metabolism. For example, if a particular position on the benzothiophene ring is found to be susceptible to oxidative metabolism, introducing a blocking group like a fluorine atom at that position can improve metabolic stability.

Mechanistic Studies of 3 Chloro 4 Fluoro 1 Benzothiophene 2 Carboxamide in Chemical and Biological Systems

Reaction Mechanism Investigations in Synthetic Pathways

Understanding the synthetic pathways to 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide and related structures is key to optimizing their production and derivatization. Mechanistic studies focus on the formation of the core benzothiophene (B83047) ring and its subsequent functionalization.

Nucleophilic Addition and Protonation Events in Benzothiophene Formation

The synthesis of the benzothiophene core, a critical component of the title compound, often involves intramolecular cyclization reactions where nucleophilic attack is a key step. One common strategy involves the reaction of a substituted thiophenol derivative with an appropriately functionalized electrophile.

A plausible mechanistic pathway begins with the deprotonation of a thiol group on a benzene (B151609) ring, creating a potent thiolate nucleophile. This nucleophile then undergoes an intramolecular nucleophilic addition to an adjacent electrophilic center, such as a carbon-carbon triple bond of an ethynyl (B1212043) group or a carbonyl group. This cyclization event forms the five-membered thiophene (B33073) ring fused to the benzene ring. Subsequent protonation events neutralize the resulting anionic intermediate, leading to the formation of the stable, aromatic benzothiophene scaffold. The precise regiochemistry of the final product, including the placement of the chloro and fluoro substituents, is dictated by the structure of the initial acyclic precursor.

Elucidation of Intermediate Species in Synthetic Transformations

The transformation of precursors into the final this compound involves several key intermediate species. Following the formation of the benzothiophene ring, the synthesis typically proceeds through the creation of a more reactive derivative at the 2-position, such as a 3-chloro-1-benzothiophene-2-carbonyl chloride. This intermediate is highly susceptible to nucleophilic attack.

For instance, the reaction of cinnamic acid with thionyl chloride can yield 3-chlorobenzo[b]thiophene-2-carbonylchloride. amazonaws.com This acyl chloride is a critical intermediate. The subsequent reaction of this intermediate with ammonia (B1221849) or an appropriate amine source proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This unstable species then collapses, expelling a chloride ion and forming the stable carboxamide functional group, yielding the final product. The presence and stability of such intermediates are often confirmed through spectroscopic analysis or by trapping experiments.

Molecular Mechanisms of Biological Activity

The biological effects of this compound and its analogs are rooted in their specific interactions with macromolecular targets such as enzymes and receptors.

Enzyme Inhibition Mechanisms

Benzothiophene derivatives have been identified as inhibitors of several key enzymes, suggesting that this compound may operate through similar mechanisms.

Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) production. nih.gov Molecular modeling studies on compounds containing a 3-chloro-4-fluorophenyl motif, which is structurally analogous to the core of the title compound, suggest a distinct inhibition mechanism. The inhibitor is thought to bind within the catalytic pocket of the enzyme. The chlorine atom, in particular, plays a crucial role in stabilizing this binding through van der Waals interactions with hydrophobic amino acid residues such as Ala286 and Val283. nih.gov This interaction blocks the active site, preventing the substrate (e.g., L-tyrosine) from binding and being oxidized, thereby inhibiting melanin synthesis.

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK): Structurally related benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BCKDK. nih.govnih.gov This kinase negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is crucial for the metabolism of branched-chain amino acids. nih.gov The inhibitory mechanism involves the binding of the benzothiophene molecule to an allosteric site on the kinase, distinct from the ATP-binding site. nih.govelsevierpure.com This binding event triggers significant conformational changes, specifically involving helix movements in the N-terminal domain of the protein. nih.govnih.gov These structural changes lead to the dissociation of the kinase from the main BCKDC complex, which in turn leads to the accelerated degradation of the free kinase. nih.govnih.gov This prevents the phosphorylation and inactivation of the BCKDC, thereby promoting amino acid catabolism.

| Compound | Target | IC₅₀ (µM) | Mechanism of Action |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BCKDK | 3.19 | Allosteric inhibition, triggering conformational changes that lead to the dissociation and degradation of the kinase. nih.govnih.gov |

| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) | BCKDK | N/A | Analog of BT2, presumed to act via the same allosteric mechanism to increase BCKDC activity. nih.govnih.gov |

Enoyl-ACP Reductase (ENR): This enzyme is essential for the fatty acid synthesis pathway in many pathogens, including the malaria parasite Plasmodium falciparum. Studies on bromo-benzothiophene carboxamide derivatives, which are close analogs of the title compound, reveal a potent, slow-tight binding inhibition mechanism. nih.gov Kinetic analysis has shown that these inhibitors are competitive with respect to the NADH cofactor and uncompetitive with the crotonoyl-CoA substrate. nih.gov This kinetic profile suggests that the inhibitor preferentially binds to the enzyme-NADH complex, preventing the subsequent binding of the fatty acid substrate and thereby halting the elongation cycle of fatty acid synthesis. nih.gov

| Compound | Target Enzyme | IC₅₀ | Kᵢ (vs. NADH) | Kᵢ (vs. Crotonoyl-CoA) | Inhibition Kinetics |

| 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | PfENR | 115 nM | 18 nM | 91 nM | Competitive with cofactor (NADH), Uncompetitive with substrate (crotonoyl-CoA). nih.gov |

Receptor/Ion Channel Modulation Studies

The benzothiophene-2-carboxamide scaffold has been shown to modulate the activity of ion channels. A notable example is the compound GSK1016790A, an N-substituted-1-benzothiophene-2-carboxamide, which is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a non-selective cation channel involved in various physiological processes. nih.gov The activation of TRPV4 by agonists like GSK1016790A elicits a significant influx of calcium ions (Ca²⁺) into the cell. This demonstrates that molecules with this core structure can directly interact with and modulate the gating of specific ion channels, suggesting a potential mechanism of action for this compound in systems where TRPV4 or other channels are expressed.

Antimicrobial Action Pathways

The antimicrobial properties of benzothiophene derivatives can be directly linked to their enzyme inhibition capabilities. The previously discussed inhibition of enoyl-ACP reductase represents a key antimicrobial pathway. By disrupting the fatty acid synthase II (FAS-II) cycle, which is essential for building bacterial cell membranes and other vital components, these compounds effectively halt pathogen growth and survival. nih.gov This mechanism is a validated target for antimalarial and antibacterial agents. nih.govresearchgate.net

Furthermore, studies have shown that the presence of a chloro substituent at the 3-position of the benzothiophene ring can enhance antibacterial activity against pathogens like Staphylococcus aureus. researchgate.net While the precise downstream effects are complex, the primary mechanism is often the inhibition of essential metabolic pathways. Some heterocyclic carboxamides have also been found to inhibit intracellular viral replication, suggesting that these compounds may interfere with viral polymerases or proteases, although specific studies on this compound are required to confirm this. jst.go.jp The combination of halogen substituents (chloro and fluoro) on the benzothiophene core is considered important for enhancing biological activity. amazonaws.comnih.gov

Antiviral Mechanisms (e.g., Norovirus)

There is currently no specific research detailing the antiviral mechanism of this compound against norovirus. However, the broader class of heterocyclic carboxamide derivatives has been identified as potent inhibitors of norovirus replication. nih.gov The primary target for many anti-norovirus compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome. mdpi.comnih.gov

Studies on other heterocyclic carboxamides suggest a mechanism that does not involve direct action on the viral particles themselves, but rather targets intracellular processes. jst.go.jp Time-of-addition assays with related compounds have indicated that their antiviral activity is most effective when introduced after the virus has infected the host cells, suggesting interference with intracellular viral replication or later stages of the viral life cycle. nih.govjst.go.jp This is in contrast to compounds that might block viral entry.

The inhibition of RdRp is a key strategy for disrupting viral replication. asm.org It is plausible that this compound, like other non-nucleoside inhibitors, could bind to the RdRp enzyme, inducing conformational changes that impair its function. This binding could be allosteric, meaning it occurs at a site other than the active site, yet still effectively halts the polymerase's activity. asm.org The halogen substituents (chloro and fluoro groups) on the benzothiophene ring are thought to be crucial for the potency of such antiviral activities, as structure-activity relationship (SAR) studies on similar heterocyclic carboxamides have shown. jst.go.jp

Table 1: Antiviral Activity of Selected Heterocyclic Carboxamide Derivatives against Murine Norovirus (MNV)

| Compound | Substituents | EC50 (µM) | Reference |

|---|---|---|---|

| Heterocyclic carboxamide 1 | 5-Br-thiophene, 6-fluoro-benzothiazole | 37 | nih.gov |

| 3,5-di-bromo-thiophene derivative 2j | 3,5-di-bromo-thiophene | 24 | nih.gov |

| 4,6-di-fluoro-benzothiazole derivative 3j | 4,6-di-fluoro-benzothiazole | 5.6 | nih.gov |

| Hybrid compound 4b | 3,5-di-bromo-thiophene, 4,6-di-fluoro-benzothiazole | 0.53 | nih.gov |

| Benzothiophene analog 2s | Unsubstituted benzothiophene | 65 | jst.go.jp |

Anthelmintic Action Pathways

The benzothiophene scaffold is recognized for its potential in the development of new anthelmintic agents. wisdomlib.orgnih.gov While the specific anthelmintic action pathways of this compound have not been elucidated, studies on related benzothiophene derivatives have demonstrated promising activity. wisdomlib.org

General mechanisms of anthelmintic drugs often involve interference with the parasite's neuromuscular coordination, leading to paralysis and expulsion, or disruption of cellular integrity and metabolic processes. msdvetmanual.com One common target is the parasite's tubulin, where inhibition of its polymerization disrupts cell structure and function. msdvetmanual.com

In studies using the Indian adult earthworm (Pheretima posthuma), a common model for screening anthelmintic activity, various synthesized N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides have shown significant effects, measured by the time taken to cause paralysis and death of the worms. wisdomlib.orgamazonaws.com This suggests that compounds containing the 3-chloro-1-benzothiophene-2-carboxamide core may act as neuromuscular-blocking agents in helminths. The precise molecular targets within the parasite's nervous or muscular systems for this class of compounds remain a subject for further investigation.

Table 2: Anthelmintic Activity of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide Derivatives

| Compound | Substituent on Benzothiazole | Time to Paralysis (min) | Time to Death (min) | Reference |

|---|---|---|---|---|

| 3d | -Cl | 24 | 45 | amazonaws.com |

| 3e | -Br | 22 | 42 | amazonaws.com |

| 3f | -I | 20 | 39 | amazonaws.com |

Kinetic and Thermodynamic Aspects of Benzothiophene-Related Reactions

The kinetic and thermodynamic properties of reactions involving this compound have not been specifically reported. However, studies on the core benzothiophene molecule provide insights into its reactivity.

One area of investigation has been the hydrogenation of benzothiophene. In a kinetic study of benzothiophene hydrogenation catalyzed by a ruthenium complex, the reaction was found to follow the rate law r = kcat[cat][H2]. thaiscience.info The large negative value for the entropy of activation (ΔS#) in this study suggests a highly ordered transition state, indicative of significant bond formation. thaiscience.info

Thermodynamic parameters have also been explored in the context of the adsorption of benzothiophene onto various materials, which is relevant for desulfurization processes. In a study of the adsorption of thiophene and benzothiophene onto NiCeY zeolites, the process was found to be better described by the Langmuir isotherm model, suggesting monolayer adsorption. researchgate.net The thermodynamic parameters calculated in this study, such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), provide information about the spontaneity and nature of the adsorption process.

Table 3: Kinetic and Thermodynamic Data for Selected Benzothiophene Reactions

| Reaction | Parameter | Value | Conditions/System | Reference |

|---|---|---|---|---|

| Hydrogenation | Rate Law | r = kcat[cat][H2] | (PPh3)3RuCl2 catalyst, 150°C | thaiscience.info |

| ΔS# | Large negative value | (PPh3)3RuCl2 catalyst | thaiscience.info | |

| Adsorption onto NiCeY Zeolite | ΔH (kJ/mol) | -10.7 (for benzothiophene) | Static method, ambient pressure | researchgate.net |

| ΔG (kJ/mol) | -1.8 to -0.3 (for benzothiophene) | 30°C to 90°C | researchgate.net | |

| ΔS (J/mol·K) | -29.4 (for benzothiophene) | Static method, ambient pressure | researchgate.net |

These studies on the fundamental benzothiophene structure indicate that the molecule can readily participate in catalytic reactions and surface interactions. The electronic effects of the chloro and fluoro substituents, as well as the carboxamide group, in this compound would be expected to modulate its reactivity in such processes.

Computational Chemistry and Advanced Molecular Modeling for 3 Chloro 4 Fluoro 1 Benzothiophene 2 Carboxamide Research

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental to understanding the intrinsic electronic characteristics of a compound, which in turn dictate its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a widely used approach for calculating the optimized geometry and vibrational frequencies of molecules. researchgate.netresearchgate.net In the study of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. researchgate.netresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. mdpi.com Furthermore, DFT is used to compute various electronic properties such as total energy, dipole moment, and charge distribution on individual atoms (e.g., Mulliken charges). karazin.ua These parameters are vital for predicting the molecule's reactivity. For instance, regions with higher electron density are more susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The reactivity of the molecule can be further explored using conceptual DFT descriptors like electronegativity, hardness, and the electrophilicity index, which are derived from the energies of frontier molecular orbitals. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net It is a cornerstone of structure-based drug design, enabling the identification and optimization of potential drug candidates.

Identification of Key Pharmacophoric Features and Binding Site Interactions

Beyond predicting binding affinity, the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and biological activity. For this compound, these could include:

Hydrogen Bonds: The carboxamide group is an excellent hydrogen bond donor (-NH) and acceptor (C=O), likely forming key interactions with polar amino acid residues (e.g., serine, threonine, glutamine) in the active site. nih.gov

Hydrophobic Interactions: The benzothiophene (B83047) ring system can engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.gov

Halogen Bonds: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

By analyzing these interactions, researchers can identify the key pharmacophoric features—the essential structural motifs and their spatial arrangement—required for binding. This knowledge is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of molecules, offering a detailed picture of their conformational dynamics and stability. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, bends, and interacts with its environment.

For this compound, MD simulations can be employed to understand several key aspects. The process of a ligand fitting into a protein-binding pocket, for instance, induces conformational changes in both the ligand and the protein. nih.gov MD simulations can model these structural dynamics, generating trajectories that can be analyzed to understand the stability of the ligand-protein complex. nih.gov

A critical parameter often analyzed in MD simulations is the Root Mean Square Deviation (RMSD). The RMSD plot is used to assess the compactness and stability of the entire ligand-target enzyme complex over the simulation time. nih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. nih.gov For this compound, a hypothetical MD simulation could yield RMSD data indicating the stability of its binding to a target protein, a crucial factor in its potential efficacy as a therapeutic agent.

Furthermore, MD simulations can elucidate the role of solvent molecules, such as water, in mediating ligand-protein interactions. nih.gov These simulations can reveal that electrostatic interactions are often dominant between a ligand and a protein, and that these interactions can be influenced by the surrounding water molecules. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Setting | Purpose |

| Simulation Engine | GROMACS / AMBER | Software to perform the MD simulation. |

| Force Field | CHARMM36 / AmberFF14SB | A set of parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P Water | Explicit water model to simulate physiological conditions. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Approximate physiological pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

| Analysis Metrics | RMSD, Radius of Gyration, Hydrogen Bonds | To quantify conformational stability and interactions. |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ipb.ptresearchgate.net

In the context of this compound, QSAR studies would involve a dataset of structurally similar benzothiophene derivatives with known biological activities. ipb.pt Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized into different types, such as constitutional, topological, geometrical, and quantum-chemical descriptors.

For instance, a QSAR study on benzothiophene derivatives for radical scavenging activity utilized Radial Distribution Function (RDF) and 2D-autocorrelation descriptors. ipb.pt The RDF descriptors were found to relate the presence of electronegative atoms to increased activity, while the 2D-autocorrelation descriptors associated the presence of polarizable and electronegative pairs of atoms with the compound's activity. ipb.pt

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build the QSAR model. researchgate.net The predictive power of the model is then rigorously validated using internal and external validation techniques. ipb.pt A statistically robust QSAR model can then be used to predict the biological activity of this compound.

Table 2: Representative Descriptors and Statistical Quality in a Benzothiophene QSAR Model

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| 2D Autocorrelation | GATS8p, MATS5e | Presence of polarizable and electronegative atom pairs. ipb.pt |

| RDF Descriptors | RDF020e, RDF045e | Presence of electronegative atoms. ipb.pt |

| Topological | T_2_N_1, T_2_S_7 | Steric and electro-topological parameters. researchgate.net |

| Quantum-Chemical | Polar Surface Area | Correlated with anticancer activity. researchgate.net |

Table 3: Statistical Parameters for a Hypothetical QSAR Model

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | > 0.7 | A measure of the goodness of fit of the model. researchgate.net |

| q² (Cross-validated r²) | > 0.5 | A measure of the predictive ability of the model from internal validation. researchgate.net |

| r²_pred (External Validation) | > 0.5 | A measure of the predictive ability of the model on an external test set. nih.gov |

These computational approaches provide a powerful framework for investigating the molecular properties and potential biological activities of this compound. By combining MD simulations and QSAR modeling, researchers can gain a comprehensive understanding of its conformational behavior, stability, and structure-activity relationships, which is invaluable for guiding further experimental studies and the rational design of new therapeutic agents.

Future Perspectives and Emerging Directions in 3 Chloro 4 Fluoro 1 Benzothiophene 2 Carboxamide Research

Exploration of New Therapeutic Areas and Undiscovered Biological Targets

The benzothiophene (B83047) nucleus is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide, future research will likely focus on expanding its therapeutic applications beyond these traditional areas and identifying novel biological targets.

The structural motifs present in this compound, namely the halogenated benzothiophene core and the carboxamide functional group, suggest potential interactions with a variety of biological macromolecules. The lipophilic nature of the halogenated ring system can facilitate passage through cellular membranes, while the carboxamide group can participate in hydrogen bonding with protein active sites.

Table 1: Potential Therapeutic Areas and Biological Targets for this compound

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases (e.g., Aurora kinases), Tubulin, SUMO-specific proteases (SENPs) | Benzothiophene derivatives have shown inhibitory activity against various kinases and can disrupt microtubule dynamics. SENPs are implicated in cancer progression and represent a novel class of therapeutic targets. |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Fungal enzymes, Viral proteases | The electron-rich benzothiophene core can interact with key enzymes in microbial pathogens. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | The anti-inflammatory potential of benzothiophenes is well-documented, and exploring specific molecular targets could lead to more selective therapies. |

| Neurological Disorders | Receptors and enzymes in the central nervous system | The ability of small molecules to cross the blood-brain barrier makes them candidates for neurological drug discovery. |

Future research endeavors should employ high-throughput screening and target-based assays to elucidate the specific biological pathways modulated by this compound. The identification of novel, undiscovered biological targets will be crucial in unlocking its full therapeutic potential and paving the way for first-in-class medicines.

Development of Advanced Synthetic Methodologies and Chemical Transformations, including Biocatalytic Approaches

The synthesis of functionalized benzothiophenes is a mature field, yet there is always a demand for more efficient, sustainable, and versatile synthetic methods. For this compound, future research in synthetic chemistry will likely focus on the development of advanced methodologies that allow for greater control over regioselectivity and stereoselectivity, as well as the introduction of greater molecular diversity.

Recent advances in C-H functionalization offer a powerful tool for the late-stage modification of the benzothiophene core, enabling the direct introduction of various functional groups without the need for pre-functionalized starting materials. This approach can be used to rapidly generate a library of analogs of this compound for structure-activity relationship (SAR) studies.

Furthermore, the integration of biocatalytic approaches presents a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, could be employed for specific transformations on the benzothiophene scaffold, such as hydroxylation or amidation, under mild reaction conditions.

Table 2: Emerging Synthetic Methodologies for Benzothiophene Carboxamides

| Methodology | Description | Potential Advantages |

| C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds. | Atom economy, reduced number of synthetic steps, access to novel chemical space. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. | Improved safety, scalability, and reaction control. |

| Photoredox Catalysis | Using light to initiate chemical transformations. | Access to unique reaction pathways, mild reaction conditions. |

| Biocatalysis | The use of enzymes to catalyze chemical reactions. | High selectivity, environmentally friendly, mild reaction conditions. |

The development of these advanced synthetic methodologies will not only streamline the synthesis of this compound but also facilitate the exploration of its chemical space, leading to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the design and optimization of novel drug candidates, and their application to this compound research holds immense promise.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds and identify those with the highest probability of being active against a specific biological target. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.

For this compound, AI and ML can be employed in several ways:

De novo design: Generative models can be used to design novel benzothiophene derivatives with desired pharmacological properties.

SAR exploration: Machine learning models can help to elucidate complex structure-activity relationships, guiding the optimization of lead compounds.

ADMET prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles.

The integration of AI and ML into the research and development workflow for this compound will undoubtedly accelerate the discovery of new and improved therapeutic agents.

Prodrug Strategies and Advanced Delivery Systems for Benzothiophene Carboxamides

The therapeutic efficacy of a drug is not solely dependent on its intrinsic potency but also on its ability to reach its target site in the body in sufficient concentrations. For compounds like this compound, which may have suboptimal physicochemical properties such as poor solubility, prodrug strategies and advanced delivery systems can play a crucial role in enhancing their therapeutic potential.

Prodrug Strategies:

The conversion of a drug into a prodrug involves the chemical modification of the active molecule to improve its pharmacokinetic properties. For this compound, a prodrug approach could be used to:

Enhance solubility: Attaching a hydrophilic moiety to the molecule can improve its aqueous solubility.

Improve permeability: Modifying the lipophilicity of the compound can enhance its ability to cross biological membranes.

Achieve targeted delivery: A prodrug can be designed to be activated only at the desired site of action, thereby reducing systemic side effects.

Advanced Delivery Systems:

The encapsulation of a drug within a carrier system can protect it from degradation, improve its solubility, and facilitate its targeted delivery. For benzothiophene carboxamides, several advanced delivery systems could be explored:

Nanoparticles: Polymeric or lipid-based nanoparticles can be used to encapsulate hydrophobic drugs like this compound, improving their bioavailability and enabling targeted delivery to specific tissues or cells. nih.govacs.org

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Microspheres: These are small spherical particles that can be used for the controlled release of drugs over an extended period.

The development of innovative prodrug strategies and advanced delivery systems will be instrumental in translating the in vitro activity of this compound into in vivo efficacy, ultimately leading to the development of safe and effective medicines.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide?

The synthesis typically involves three key steps:

- Benzothiophene Core Formation : Cyclization of substituted thiophenol derivatives via Ullmann coupling or Friedel-Crafts acylation .

- Halogenation : Sequential introduction of chlorine and fluorine at positions 3 and 4, respectively, using chlorinating agents (e.g., Cl₂/FeCl₃) and fluorinating reagents (e.g., Selectfluor®) under controlled conditions .

- Carboxamide Formation : Reaction of the carboxylic acid intermediate with ammonia or amines via coupling reagents like EDCI/HOBt .

Methodological Tip: Monitor reaction progress using TLC or HPLC to ensure regioselectivity, as competing halogenation at adjacent positions can occur .

Q. How is the compound characterized for structural confirmation?

Standard characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity.

- Mass Spectrometry (HRMS) : To verify molecular weight and halogen isotope patterns.

- X-ray Crystallography : For unambiguous confirmation of the benzothiophene core and substitution pattern (e.g., similar structures resolved in ) .

Note: Fluorine’s strong electronegativity may cause signal splitting in NMR; use deuterated DMSO or CDCl₃ for optimal resolution .

Q. What are the primary applications of this compound in academic research?

- Medicinal Chemistry : As a scaffold for kinase inhibitors due to the benzothiophene core’s rigidity and halogen substituents’ role in target binding .

- Material Science : Study of electronic properties in organic semiconductors, leveraging halogen-mediated π-stacking interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of the compound?

Key strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for efficient C–X bond formation .

- Flow Chemistry : Continuous flow reactors to improve reaction control and reduce byproducts (e.g., as described for similar trifluoromethyl derivatives in ) .

- Purification : Use of recrystallization with toluene/hexane mixtures to isolate high-purity crystals (>98%) .

Data Contradiction Alert: Yields may vary due to competing side reactions (e.g., over-halogenation); replicate small-scale trials before scaling up.

Q. What analytical challenges arise when studying the compound’s reactivity in cross-coupling reactions?

- Regioselectivity : Fluorine’s ortho/para-directing effects may clash with chlorine’s steric bulk, complicating Suzuki-Miyaura couplings. Use computational modeling (DFT) to predict reactive sites .

- Byproduct Detection : LC-MS or GC-MS to identify halogen exchange byproducts (e.g., F/Cl scrambling) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Validation : Test the compound across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolic Stability Assays : Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Case Study: Inconsistent IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration); standardize protocols using validated kits .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics for protein-ligand interactions.

- Cryo-EM : Structural insights into binding modes with large biomolecules (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Halogenation Step

| Parameter | Optimal Condition | Common Pitfalls |

|---|---|---|

| Temperature | 0–5°C (Cl₂ addition) | Exothermic runaway above 10°C |

| Solvent | DCM or AcOH | Halogenation in polar solvents |

| Catalyst | FeCl₃ or AlCl₃ | Over-catalysis leading to dihalogenation |

| Reaction Time | 2–4 hours | Prolonged time reduces yield |

| Source: Adapted from diazotization protocols in . |

Q. Table 2. Analytical Methods for Purity Assessment

Safety and Handling

- Basic : Use nitrile gloves, fume hood, and explosion-proof refrigerators for storage (halogenated compounds are light-sensitive) .

- Advanced : Neutralize waste with 10% NaHCO₃ before disposal; monitor for toxic HF release during high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.